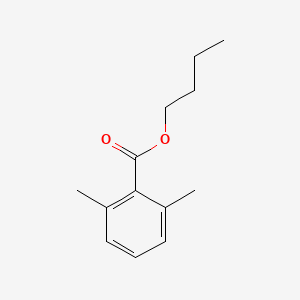

Butyl 2,6-dimethylbenzoate

Description

Butyl 2,6-dimethylbenzoate is an aromatic ester characterized by a benzoate core substituted with two methyl groups at the 2- and 6-positions and a butyl ester moiety. This structural arrangement introduces significant steric hindrance around the ester functional group, which profoundly influences its reactivity and physical properties. For instance, ethyl 2,6-dimethylbenzoate has been documented as "effectively inert to base-catalyzed hydrolysis" due to steric shielding of the reactive carbonyl center .

Properties

CAS No. |

52392-56-0 |

|---|---|

Molecular Formula |

C13H18O2 |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

butyl 2,6-dimethylbenzoate |

InChI |

InChI=1S/C13H18O2/c1-4-5-9-15-13(14)12-10(2)7-6-8-11(12)3/h6-8H,4-5,9H2,1-3H3 |

InChI Key |

GMTKGCXSWVRXLE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C1=C(C=CC=C1C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 2,6-dimethylbenzoate typically involves the esterification of 2,6-dimethylbenzoic acid with butanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

2,6-dimethylbenzoic acid+butanolH2SO4butyl 2,6-dimethylbenzoate+H2O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Butyl 2,6-dimethylbenzoate undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,6-dimethylbenzoic acid and butanol.

Reduction: Reduction of the ester can produce the corresponding alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

Hydrolysis: 2,6-dimethylbenzoic acid and butanol.

Reduction: 2,6-dimethylbenzyl alcohol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Butyl 2,6-dimethylbenzoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of butyl 2,6-dimethylbenzoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release 2,6-dimethylbenzoic acid, which may interact with enzymes and receptors in biological systems. The specific pathways and targets depend on the context of its application, such as its use in drug development or as a flavoring agent.

Comparison with Similar Compounds

Structural and Functional Group Variations

Butyl 2,6-dimethylbenzoate belongs to the benzoate ester family, which includes compounds differentiated by alkyl chain length, branching, and substituent positions. Key structural analogs include:

| Compound | CAS # | Substituent Type | Notable Features |

|---|---|---|---|

| Methyl benzoate | 93-58-3 | Straight-chain alkyl (methyl) | High reactivity in hydrolysis |

| Isopropyl benzoate | 939-48-0 | Branched alkyl (isopropyl) | Moderate steric hindrance |

| cis-3-Hexenyl benzoate | 25152-85-6 | Unsaturated aliphatic chain | Flavor/fragrance applications |

| Phenyl benzoate | 93-99-2 | Aromatic (phenyl) | Enhanced thermal stability |

Physical Properties

A comparative analysis of physical properties reveals trends linked to molecular structure:

*Estimated values based on structural analogs.

Reactivity and Stability

- Steric Effects : The 2,6-dimethyl substitution in this compound creates a steric "shield" around the ester group, drastically reducing nucleophilic attack during hydrolysis. This contrasts sharply with methyl benzoate, which lacks bulky substituents and undergoes rapid base-catalyzed hydrolysis .

- Electronic Effects : Electron-donating methyl groups at the ortho positions mildly deactivate the carbonyl via inductive effects, further reducing reactivity compared to unsubstituted benzoates.

- Applications: The compound’s resistance to hydrolysis makes it suitable for applications requiring prolonged stability, such as plasticizers or non-aqueous solvents. In contrast, cis-3-hexenyl benzoate is prized in perfumery due to its volatility and fruity aroma .

Research Findings and Key Insights

Hydrolysis Resistance

Studies on ethyl 2,6-dimethylbenzoate demonstrate that steric hindrance dominates over electronic effects in determining reactivity. The butyl analog’s extended alkyl chain likely exacerbates this effect, making it even less reactive than its ethyl counterpart .

Thermal and Solvent Stability

This compound is expected to exhibit higher thermal stability than aliphatic esters like butyl acetate (boiling point 126°C ) due to its aromatic backbone. However, its solubility in non-polar solvents may limit use in formulations requiring polar compatibility.

Industrial Relevance

While butyl acetate is widely used as a solvent in coatings and adhesives , this compound’s niche stability profile positions it for specialized roles, such as in high-temperature lubricants or polymer additives where hydrolysis resistance is critical.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.